ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a methanesulfonamido group, a thiophene ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclohexene intermediate.
Attachment of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and an amine derivative of the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methanesulfonyl chloride, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique combination of functional groups makes it suitable for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methanesulfonamido group can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Uniqueness
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new materials or drugs with specific desired properties.
Properties
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-8-5-9-27-18)11-14(12-17(19)22)13-6-4-7-15(10-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKWXMOSMTFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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